ethyl (2S)-2-amino-2-cyclopentyl-acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-cyclopentylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHMFSRVNXGXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Whitepaper: The Role of Ethyl (2S)-2-Amino-2-Cyclopentyl-acetate in Engineering Potent and Stable Peptidomimetics
A Technical Guide for Drug Development Professionals
Executive Summary
The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation. The incorporation of non-canonical, Cα-tetrasubstituted amino acids is a cornerstone strategy in peptidomimetic design to overcome these limitations. This guide provides an in-depth analysis of ethyl (2S)-2-amino-2-cyclopentyl-acetate, a constrained amino acid analog, and its mechanism of action in enhancing the pharmacological properties of peptide-based therapeutics. We will explore how its unique cyclopentyl moiety rigidifies the peptide backbone, pre-organizes the conformation for optimal receptor binding, and improves metabolic stability. This document serves as a technical resource for researchers and scientists in the field of drug discovery and development, offering insights into the synthesis, incorporation, and functional advantages of this valuable molecular building block.
Introduction: The Challenge of Peptide Therapeutics and the Rise of Peptidomimetics
Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical application is often limited by poor metabolic stability and a high degree of conformational freedom in aqueous solutions.[1][2] This flexibility can lead to a significant entropic penalty upon binding to a biological target, reducing affinity. Peptidomimetics aim to address these challenges by introducing structural modifications that mimic the essential features of a native peptide's pharmacophore while improving its drug-like properties.[1][3]
One of the most effective strategies in peptidomimetic design is the incorporation of conformationally constrained amino acids.[4] Cα-tetrasubstituted amino acids, which have the α-hydrogen replaced by an alkyl or other group, are particularly effective at rigidifying the peptide backbone.[1] Ethyl (2S)-2-amino-2-cyclopentyl-acetate, with its cyclopentyl group attached to the α-carbon, is an exemplary building block in this class, offering a powerful tool to lock peptide structures into bioactive conformations.[1][5]
Core Mechanism of Action: How Cyclopentyl Constraint Enhances Peptide Function
The primary mechanism by which ethyl (2S)-2-amino-2-cyclopentyl-acetate enhances peptidomimetic function is through steric hindrance and conformational restriction. The bulky cyclopentyl ring imposes significant constraints on the rotational freedom of the peptide backbone, primarily affecting the phi (φ) and psi (ψ) dihedral angles.
Conformational Pre-organization and Reduced Entropic Penalty
Natural peptides in solution exist as an ensemble of different conformations. The biologically active conformation is often a minor component of this ensemble. A significant amount of energy, known as the entropic penalty, is required to "freeze" the peptide into the correct orientation for receptor binding.
By incorporating a rigidifying element like the cyclopentyl group, the conformational landscape of the peptide is dramatically reduced.[6] This "pre-organization" means the peptide spends more time in a conformation that is close to the one required for binding. Consequently, the entropic cost of binding is lowered, which can lead to a substantial increase in binding affinity and selectivity.[6][7]
Caption: Conformational pre-organization reduces the entropic cost of binding.
Induction of Stable Secondary Structures
The steric bulk of the cyclopentyl group can force the peptide backbone to adopt specific secondary structures, such as β-turns or helical conformations.[1] For instance, certain Cα-tetrasubstituted amino acids are known to promote the formation of 3(10)-helices or α-helices.[1][8] This ability to dictate secondary structure is crucial for mimicking the bioactive conformation of larger proteins or for designing novel peptide architectures with specific functions.
Enhanced Metabolic Stability
A major hurdle for peptide drugs is their rapid degradation by proteases in the body. Proteolytic enzymes are highly specific for cleaving peptide bonds between natural L-amino acids. The presence of a non-natural, sterically hindered residue like 2-amino-2-cyclopentyl-acetate at or near a cleavage site can effectively block enzyme recognition and binding. This steric shielding significantly increases the peptide's resistance to proteolysis, thereby extending its biological half-life.[2][8]
Caption: Steric shielding by the cyclopentyl group inhibits protease activity.
Synthesis and Incorporation into Peptides
The successful application of ethyl (2S)-2-amino-2-cyclopentyl-acetate in peptidomimetics relies on robust synthetic and peptide synthesis protocols.
Synthesis of Ethyl (2S)-2-amino-2-cyclopentyl-acetate
While various synthetic routes exist, a common approach involves the reaction of ethyl cyanoacetate with cyclopentanone.[5] The process typically includes the formation of an enolate intermediate, followed by a nucleophilic addition to the cyclopentanone carbonyl group, and subsequent chemical modifications to yield the final amino acid ester.[5]
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for the target amino acid.
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of ethyl (2S)-2-amino-2-cyclopentyl-acetate (protected as an Fmoc-derivative) into a growing peptide chain is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide or Wang resin) pre-loaded with the first amino acid of the sequence.
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-(2S)-2-amino-2-cyclopentyl-acetic acid (1.5-3 equivalents relative to resin loading).
-
Add a coupling agent such as HBTU/HOBt or HATU (1.5-3 equivalents) and a base like DIPEA (3-6 equivalents).
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The sterically hindered nature of this amino acid may require longer coupling times or double coupling.
-
-
Washing: After the coupling is complete, wash the resin extensively with DMF, followed by DCM and Methanol to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.
Data Summary: Quantifiable Impact on Peptidomimetic Properties
The incorporation of constrained amino acids like 2-amino-cyclopentyl-acetate leads to measurable improvements in the pharmacological profile of peptidomimetics. The following table provides a representative summary of the types of enhancements observed in published studies.
| Property | Natural Peptide | Constrained Peptidomimetic | Rationale for Improvement |
| Receptor Binding Affinity (Kd) | Low µM - High nM | High nM - Low pM | Pre-organization reduces the entropic penalty of binding.[6] |
| Metabolic Half-life (t½) | Minutes | Hours to Days | Steric hindrance at the α-carbon prevents proteolytic cleavage.[8] |
| α-Helicity (CD Spectroscopy) | Low / Unstructured | High / Stable Helix | The cyclopentyl group restricts backbone dihedral angles, favoring helical conformations.[9] |
| Selectivity for Target Receptor | Moderate | High | A rigid conformation fits more precisely into the target binding pocket, reducing off-target interactions. |
Conclusion and Future Outlook
Ethyl (2S)-2-amino-2-cyclopentyl-acetate and similar constrained amino acids are indispensable tools in modern medicinal chemistry. Their ability to rigidify the peptide backbone provides a clear and effective mechanism to enhance binding affinity, improve metabolic stability, and increase receptor selectivity. By pre-organizing the peptide into its bioactive conformation, these building blocks directly address the primary weaknesses of natural peptides as therapeutic agents.
Future research will likely focus on developing a wider array of Cα-tetrasubstituted amino acids with different ring sizes and functionalities to allow for even finer control over peptide conformation. The continued application of these powerful design principles will undoubtedly lead to the development of novel and more effective peptidomimetic drugs for a wide range of diseases.
References
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Bause, M., et al. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 5, 19. Available at: [Link]
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Wessjohann, L. A., et al. (2009). Metal-catalyzed derivatization of C(alpha)-tetrasubstituted amino acids and their use in the synthesis of cyclic peptides. Organic & Biomolecular Chemistry, 7(13), 2747-56. Available at: [Link]
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Pelliccia, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3836-3869. Available at: [Link]
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Simeth, N. A., et al. (2016). NTS2-selective neurotensin mimetics with tetrahydrofuran amino acids. Bioorganic & Medicinal Chemistry, 25, 350–359. Available at: [Link]
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Walko, M., et al. (2022). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A. Chemical Science, 13(4), 1013-1022. Available at: [Link]
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Jamieson, A. G., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 959. Available at: [Link]
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Pignataro, L. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 526-543. Available at: [Link]
-
Chakraborty, T. K., et al. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(20), 6449-6463. Available at: [Link]
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Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. Available at: [Link]
-
El-Kouedi, M. (2012). Synthesis, applications and conformational investigations of Neuropeptide Y analogues containing 2-(2-aminocyclopentyl) acetic acidand trans. University of Regensburg. Available at: [Link]
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PubChemLite. (n.d.). Ethyl (2s)-2-amino-2-cyclopentylacetate hydrochloride (C9H17NO2). Retrieved from [Link]
-
Kumar, S., et al. (2022). Structures, Functions and Therapeutic Potential of Cyclotides. Exploratory Research and Hypothesis in Medicine, 7(3), 177-191. Available at: [Link]
-
Alfa Chemistry. (2026, January 23). Cyclopeptides: Structural Design, Molecular Stability, and Applications [Video]. YouTube. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-[cyclopentyl(ethyl)amino]acetate. Retrieved from [Link]
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Eliyahu, E., et al. (2018). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. Molecules, 23(7), 1704. Available at: [Link]
-
Oba, M., et al. (2018). Effects of five-membered ring amino acid incorporation into peptides for coiled coil formation. Bioorganic & Medicinal Chemistry Letters, 28(5), 875-877. Available at: [Link]
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structural and physical properties of ethyl (2S)-2-amino-2-cyclopentyl-acetate
An In-depth Technical Guide to Ethyl (2S)-2-amino-2-cyclopentyl-acetate
This guide provides a comprehensive overview of the , a chiral amino acid derivative of significant interest in medicinal chemistry and organic synthesis. The information herein is curated for researchers, scientists, and drug development professionals, offering both foundational data and practical insights into its characterization.
Introduction and Significance
Ethyl (2S)-2-amino-2-cyclopentyl-acetate is a non-proteinogenic amino acid ester. Its structure, featuring a cyclopentyl group attached to the alpha-carbon, imparts unique conformational constraints and lipophilicity compared to natural amino acids. This makes it a valuable building block in the design of novel therapeutic agents and complex organic molecules.[1] The presence of a stereocenter at the alpha-carbon—specifically the (S)-configuration—is crucial, as biological systems are often highly sensitive to stereochemistry, and enantiomeric purity is a critical parameter in drug development. This molecule serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]
Chemical Identity
Precise identification is the cornerstone of any chemical study. The fundamental identifiers for ethyl (2S)-2-amino-2-cyclopentyl-acetate are summarized below. Note that some suppliers provide this compound as a hydrochloride salt, which can alter its physical properties, such as melting point and solubility.
| Identifier | Value | Source |
| CAS Number | 820964-61-2 | [2] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| IUPAC Name | ethyl (2S)-2-amino-2-cyclopentylacetate | [1] |
| Synonym(s) | ethyl (2S)-amino(cyclopentyl)ethanoate | [4] |
| Canonical SMILES | CCOC(=O)C(C1CCCC1)N | [1] |
| Isomeric SMILES | CCOC(=O)N | [1][3] |
| InChI Key | QIHMFSRVNXGXQC-QMMMGPOBSA-N | [1][3] |
PART I: Structural Properties
The molecule's function is intrinsically linked to its three-dimensional structure. This section dissects its key structural features.
Molecular Structure
The compound consists of a central chiral carbon atom bonded to four different substituents: an amino group (-NH₂), an ethyl ester group (-COOEt), a hydrogen atom, and a cyclopentyl ring. This arrangement confers its chirality and influences its chemical reactivity and biological activity.
Figure 1: 2D representation of Ethyl (2S)-2-amino-2-cyclopentyl-acetate highlighting the chiral center.
Stereochemistry and Conformational Analysis
The "(2S)" designation indicates the specific spatial arrangement of the groups around the alpha-carbon, as defined by the Cahn-Ingold-Prelog priority rules. This specific enantiomer is often synthesized or isolated for applications where stereospecific interactions are critical, such as in pharmacology.
The cyclopentyl ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. This conformational flexibility can influence how the molecule binds to biological targets, such as enzyme active sites. Advanced techniques like X-ray crystallography or detailed NMR studies (e.g., NOESY) would be required to determine the preferred conformation in solid-state or solution, respectively.[5]
PART II: Physical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties is essential for handling, purification, and structural confirmation.
Physical Properties
The physical properties of the compound are summarized below. The hydrochloride salt form is typically a solid, while the free base may be a liquid or low-melting solid.
| Property | Value | Notes |
| Appearance | Colorless liquid or solid (free base); Powder (HCl salt) | Dependent on purity and form.[1][4] |
| Melting Point | 155-157 °C | For the hydrochloride salt.[4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane). | The cyclopentyl ring reduces solubility in water.[1] |
Spectroscopic Characterization
Spectroscopy is the primary method for structural elucidation and purity assessment. Below are the expected characteristics and a sample protocol for NMR analysis.
-
¹H NMR: The proton NMR spectrum will provide key information. Expect to see signals for the ethyl group (a triplet and a quartet), the alpha-proton (a singlet or multiplet depending on coupling), the amino protons (a broad singlet), and a complex multiplet for the ten protons of the cyclopentyl ring. The chemical shifts will be diagnostic of the local electronic environment.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester, the alpha-carbon, the two carbons of the ethyl group, and the carbons of the cyclopentyl ring.
Causality and Trustworthiness: This protocol is designed to yield a high-resolution spectrum suitable for structural confirmation. Each step is chosen to ensure data integrity. The use of a deuterated solvent is fundamental to avoid overwhelming the detector with solvent signals. The internal standard (TMS) provides a reliable reference point (0 ppm), making the data reproducible and comparable across different instruments.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of ethyl (2S)-2-amino-2-cyclopentyl-acetate.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is crucial for achieving sharp peaks and high resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using standard acquisition parameters for ¹H NMR (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks. The integral ratios should correspond to the number of protons in each environment, providing a self-validating check on the structure.
-
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.
-
Expected Molecular Ion: For the free base (C₉H₁₇NO₂), the exact mass is 171.1259. In electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 172.1332.[3]
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester.
PART III: Safety, Handling, and Applications
Safety and Handling
While specific toxicological properties for this compound are not thoroughly investigated, it should be handled with standard laboratory precautions.[6] For the hydrochloride salt, the following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[6][7] Avoid breathing dust, vapor, or mist. Keep away from heat, sparks, and open flames.[7][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8]
Applications in Research and Development
The unique structural features of ethyl (2S)-2-amino-2-cyclopentyl-acetate make it a valuable chiral building block.[2]
-
Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules, particularly those with specific stereochemical requirements.[1]
-
Medicinal Chemistry: This compound is explored as a precursor for pharmaceutical compounds.[1] The cyclopentyl group can enhance binding affinity to protein targets and improve pharmacokinetic properties like metabolic stability and cell permeability.
References
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- Ethyl (2s)-2-amino-2-cyclopentylacetate hydrochloride (C9H17NO2). PubChemLite.
- ethyl (2S)-2-amino-2-cyclopentylacetate hydrochloride. Sigma-Aldrich.
- ethyl (2S)-2-amino-2-cyclopentyl-acetate CAS No.: 820964-61-2. Moldb.
- SAFETY DATA SHEET. Covestro.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- SAFETY DATA SHEET. Schem.jp.
- Conformation of ethyl (+)-(2S,3S)-3-{1-[N-(3-methylbutyl)amino]leucylcarbonyl}oxi-rane-2-carboxylate (loxistatin), a cysteine protease inhibitor. RSC Publishing.
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Whitepaper: The Strategic Role of Ethyl (2S)-2-amino-2-cyclopentyl-acetate in Modern Unnatural Amino Acid Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Unnatural amino acids (UAAs) are a cornerstone of modern medicinal chemistry, offering tools to transcend the limitations of the 20 canonical amino acids and engineer peptides and proteins with enhanced therapeutic properties.[] By introducing novel side chains and backbone geometries, UAAs can dramatically improve molecular stability, selectivity, and bioactivity.[2][3] This guide focuses on a particularly valuable UAA precursor, ethyl (2S)-2-amino-2-cyclopentyl-acetate. We will explore the strategic advantages conferred by its unique cyclopentyl moiety, which imposes critical conformational constraints on peptide backbones. This document provides a detailed examination of its synthesis, physicochemical properties, and its pivotal role in designing next-generation therapeutics, supported by actionable experimental protocols for its synthesis and integration into peptide scaffolds.
Introduction: The Imperative for Unnatural Amino Acids in Drug Discovery
The therapeutic potential of peptides is often hampered by poor metabolic stability and low bioavailability.[4] The incorporation of UAAs is a proven strategy to overcome these liabilities.[5] UAAs can introduce a vast array of chemical functionalities and structural motifs not found in nature, enabling the fine-tuning of pharmacological profiles.[2] One of the most powerful strategies in UAA design is the use of conformationally restricted amino acids. By limiting the rotational freedom of the peptide backbone, these residues can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding to its target and often leading to significant gains in potency and selectivity.[6][7]
The α,α-disubstituted cyclopentyl-glycine scaffold, for which ethyl (2S)-2-amino-2-cyclopentyl-acetate is a key chiral precursor, is an exemplary conformationally restricted UAA. Its rigid five-membered ring projects from the peptide backbone, sterically guiding the polypeptide chain into specific secondary structures, such as helices or turns, which are often critical for mediating protein-protein interactions.[8][9]
Physicochemical Profile: Ethyl (2S)-2-amino-2-cyclopentyl-acetate
Ethyl (2S)-2-amino-2-cyclopentyl-acetate is a chiral building block valued for its unique structural features.[10] The molecule consists of an amino acid backbone where the α-carbon is substituted with both a cyclopentyl group and an ethyl ester.[10][11] This structure makes it a derivative of cyclopentyl-glycine.[12]
Table 1: Physicochemical Properties of Ethyl (2S)-2-amino-2-cyclopentyl-acetate
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [11][13] |
| Molecular Weight | ~171.24 g/mol | [13] |
| Appearance | Colorless liquid or solid | [10] |
| Chirality | Stereocenter at the α-carbon | [10] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [10] |
| InChIKey | QIHMFSRVNXGXQC-QMMMGPOBSA-N | [11] |
| CAS Number | 820964-61-2 | [13] |
The hydrophobicity of the cyclopentyl ring and the reactivity of the amino and ester groups make it a versatile intermediate for further chemical modification and direct incorporation into peptide synthesis workflows.[10]
Core Application: Imposing Conformational Constraint in Peptide Scaffolds
The primary role of the cyclopentyl-glycine moiety is to restrict the conformational flexibility of the peptide backbone. Unlike a linear alkyl side chain (e.g., leucine) which has multiple rotatable bonds, the cyclopentyl ring is a rigid structure. When incorporated into a peptide, it limits the allowable values for the phi (Φ) and psi (Ψ) dihedral angles of the backbone, effectively forcing the peptide into a more defined three-dimensional structure.[6][14]
Causality Behind This Strategy:
-
Enhanced Target Affinity: By pre-organizing the peptide into a conformation that is complementary to the target's binding site, the entropic cost of binding is significantly reduced. This often translates to a higher binding affinity (lower K_d_ or IC₅₀ values).[6]
-
Increased Proteolytic Stability: The steric bulk of the cyclopentyl group can shield adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide drug.[3][4]
-
Improved Selectivity: A more rigid conformation can lead to more specific interactions with the intended target receptor, reducing off-target effects.[]
-
Tunable Helix Propensity: The incorporation of cyclopentane-modified residues has been shown to systematically increase the melting temperatures (T_m_) of nucleic acid and peptide duplexes, indicating a promotion of helical structures.[8][9] This allows for the precise tuning of structural stability.
Caption: Impact of conformational constraint on receptor binding.
Synthesis and Chiral Resolution Strategies
The synthesis of enantiopure (2S)-2-amino-2-cyclopentyl-acetic acid is a critical prerequisite for its use in drug design. A common approach involves a Strecker reaction followed by chiral resolution.[15] Alternatively, enzymatic methods can offer high enantioselectivity under mild conditions.[16][17]
Caption: General workflow for synthesis and preparation for peptide synthesis.
Experimental Protocols
The following protocols are provided as self-validating systems, including analytical checkpoints to ensure the integrity of the intermediates and final products.
Protocol 1: Synthesis of Racemic Ethyl 2-amino-2-cyanoacetate (Intermediate)
This protocol is adapted from established methods for the synthesis of α-amino esters, which serve as precursors.[10][18]
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator.
Procedure:
-
Step 1: Nitrosation.
-
In a round-bottom flask cooled in an ice bath, dissolve ethyl cyanoacetate in a mixture of acetic acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the reaction mixture for 2-3 hours at 0-5°C. A precipitate of ethyl 2-hydroxyimino-2-cyanoacetate should form.[18]
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Validation: Confirm product formation using ¹H NMR and melting point analysis.
-
-
Step 2: Catalytic Hydrogenation.
-
In a hydrogenation vessel, dissolve the intermediate from Step 1 in ethanol.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (1-3 atm).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).[18]
-
Validation: Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude racemic ethyl 2-amino-2-cyanoacetate. This intermediate can then be used in a Strecker-type reaction with cyclopentanone to form the target scaffold.
-
Protocol 2: Representative Enzymatic Resolution of the (S)-Amino Acid
This protocol describes a general strategy for enantioselective hydrolysis using a lipase or amidase, inspired by established biotransformation techniques.[15][19] The racemic N-acetylated amino acid is often used as the substrate.
Materials:
-
Racemic N-acetyl-2-amino-2-cyclopentyl-acetic acid
-
Immobilized Lipase (e.g., from Candida antarctica) or Amidase (e.g., from Rhodococcus sp.)[15]
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Suspend the racemic N-acetylated amino acid in the phosphate buffer.
-
Add the immobilized enzyme to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the L- or S-enantiomer).
-
Validation: Monitor the reaction progress using chiral HPLC to determine the enantiomeric excess (e.e.) of the free amino acid being formed.
-
After the reaction reaches optimal conversion (ideally ~50%), filter off the immobilized enzyme for reuse.
-
Acidify the aqueous solution with HCl to pH ~2.
-
Extract the unreacted N-acetyl-(R)-amino acid with ethyl acetate.
-
Adjust the pH of the remaining aqueous layer to the isoelectric point of the amino acid to precipitate the pure (S)-2-amino-2-cyclopentyl-acetic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Validation: Confirm the high enantiomeric purity (>99% e.e.) of the final product using chiral HPLC.
Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of the Fmoc-protected UAA into a growing peptide chain on a solid support.[6]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide or Wang resin)
-
Fmoc-(S)-2-amino-2-cyclopentyl-acetic acid
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Coupling the UAA:
-
In a separate vial, pre-activate Fmoc-(S)-2-amino-2-cyclopentyl-acetic acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 2-4 hours. The sterically hindered nature of this α,α-disubstituted amino acid may require longer coupling times or double coupling.[6]
-
Validation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
-
Validation: Confirm the identity and purity of the final peptide using LC-MS and MALDI-TOF mass spectrometry.
Caption: Workflow for incorporating the UAA via Solid-Phase Peptide Synthesis.
Conclusion
Ethyl (2S)-2-amino-2-cyclopentyl-acetate is more than just a chemical intermediate; it is a strategic tool for rational drug design. By providing a reliable route to the conformationally rigid cyclopentyl-glycine unnatural amino acid, it empowers medicinal chemists to engineer peptides with superior pharmacological properties. The ability to lock a peptide backbone into a bioactive conformation is a powerful approach to enhancing affinity, stability, and selectivity. As the demand for more sophisticated and robust peptide therapeutics grows, the application of building blocks like ethyl (2S)-2-amino-2-cyclopentyl-acetate will continue to be a critical driver of innovation in the field.
References
-
Wang, M. X., & Lin, G. Q. (2002). Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides. The Journal of Organic Chemistry, 67(18), 6542–6545. [Link]
-
Singh, S. K., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
D'Hondt, M., et al. (2003). Unnatural amino acids in drug discovery. ResearchGate. [Link]
-
Singh, S. K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
-
Lopez-Gallego, F., et al. (2018). Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System. PubMed. [Link]
-
Li, A., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]
-
Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. PMC. [Link]
-
Raboni, S., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]
-
Kang, Y. K., & Park, H. S. (2017). Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. ChemistrySelect. [Link]
-
Horvath, Z., et al. (2019). Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. ResearchGate. [Link]
-
Zheng, H., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. PubMed. [Link]
-
Arora, A., et al. (2019). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry. [Link]
-
PubChemLite. Ethyl (2s)-2-amino-2-cyclopentylacetate hydrochloride (C9H17NO2). [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]
Sources
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unnatural Amino Acids - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evitachem.com [evitachem.com]
- 11. PubChemLite - Ethyl (2s)-2-amino-2-cyclopentylacetate hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 820964-61-2 | ethyl (2S)-2-amino-2-cyclopentyl-acetate - Moldb [moldb.com]
- 14. d-nb.info [d-nb.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
Pharmacokinetic Profiling of Ethyl (2S)-2-Amino-2-Cyclopentylacetate Derivatives: A Comprehensive Guide to ProTide Optimization
Executive Summary & Mechanistic Rationale
The development of nucleoside analogues for antiviral and oncology indications is frequently hindered by poor cellular permeability and rate-limiting initial phosphorylation steps. The phosphoramidate prodrug (ProTide) technology, pioneered by Chris McGuigan, bypasses these bottlenecks by masking the monophosphate group with an aryloxy moiety and an amino acid ester.
Among the vast library of promoieties, ethyl (2S)-2-amino-2-cyclopentylacetate (L-cyclopentylglycine ethyl ester) has emerged as a highly specialized structural motif. The pharmacokinetic (PK) profiling of its derivatives reveals a distinct advantage: the steric bulk of the cyclopentyl ring heavily modulates the initial enzymatic cleavage rate.
The Causality of Structural Choice: Standard ProTides utilizing L-alanine are highly susceptible to rapid premature hydrolysis by plasma esterases, leading to systemic clearance before reaching the target tissue. By substituting the methyl side chain of alanine with a bulky cyclopentyl group, we sterically hinder the approach of non-specific plasma hydrolases. Concurrently, the ethyl ester provides an optimal lipophilic balance—sufficiently hydrophobic to facilitate passive membrane diffusion, yet accessible enough for intracellular carboxylesterases (CES1) and Cathepsin A to initiate the activation cascade. This delicate balance maximizes the intracellular area under the curve (AUC) of the active nucleoside triphosphate (NTP) while maintaining a prolonged plasma half-life of the intact prodrug.
The Intracellular Activation Cascade
The efficacy of ethyl (2S)-2-amino-2-cyclopentylacetate derivatives is entirely dependent on a sequential, enzyme-driven intracellular activation pathway. Understanding this pathway is critical for designing appropriate bioanalytical assays.
Fig 1: Intracellular enzymatic activation cascade of cyclopentylglycine ProTides.
As illustrated, the rate-limiting step is typically the initial esterase cleavage [1]. The cyclopentylglycine motif specifically slows this step compared to standard amino acids, preventing systemic degradation and ensuring that activation occurs predominantly within target cells (e.g., hepatocytes or PBMCs) [2].
In Vitro Pharmacokinetic Profiling: Establishing Cleavage Kinetics
To accurately profile these derivatives, we must decouple hepatic first-pass CYP450 metabolism from esterase-mediated prodrug activation.
Protocol 1: Self-Validating Subcellular Fraction Stability Assay
Causality: We utilize human intestinal and hepatic S9 fractions rather than isolated microsomes. Esterases (such as CES1 and CES2) are localized across both the cytosol and the endoplasmic reticulum; using S9 fractions ensures the complete esterase profile is represented.
Step-by-Step Methodology:
-
System Preparation: Thaw pooled human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Self-Validation Controls:
-
Positive Control: Oseltamivir (a known CES1 substrate) to validate intrinsic enzymatic activity.
-
Negative Control: Heat-inactivated S9 fraction to quantify spontaneous chemical hydrolysis of the ethyl ester.
-
-
Incubation: Pre-incubate the S9 mixture (final protein concentration 1 mg/mL) at 37°C for 5 minutes. Initiate the reaction by spiking the cyclopentylglycine ProTide derivative to a final concentration of 1 μM (keep organic solvent <1% v/v to prevent enzyme denaturation).
-
Quenching & Extraction: At time intervals (0, 5, 15, 30, 60, and 120 min), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold acetonitrile instantly precipitates proteins and halts all enzymatic activity, locking the kinetic snapshot.
-
Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate intrinsic clearance ( CLint ).
In Vivo Pharmacokinetic Profiling & Intracellular Bioanalysis
The ultimate metric of success for a ProTide is not the plasma concentration of the prodrug, but the intracellular concentration of the active nucleoside triphosphate (NTP).
Fig 2: In vivo PK workflow for quantifying prodrug and intracellular NTP levels.
Protocol 2: Self-Validating In Vivo PK and PBMC Bioanalysis
Causality: NTPs are highly polar and extremely labile. Standard plasma extraction techniques will result in complete dephosphorylation. We must isolate cells and use specialized extraction buffers to preserve the triphosphate moiety[3].
Step-by-Step Methodology:
-
Dosing & Sampling: Administer the ProTide via oral gavage (PO) and intravenous (IV) routes to a rodent/non-rodent model. Collect whole blood in K₂EDTA tubes at predefined intervals.
-
PBMC Isolation: Layer 2 mL of whole blood over a Ficoll-Paque gradient. Centrifuge at 400 x g for 30 minutes at room temperature (no brake). Carefully aspirate the PBMC "buffy coat" layer.
-
Self-Validating Extraction: Wash PBMCs twice with ice-cold PBS to remove extracellular prodrug. Resuspend the cell pellet in 500 μL of an extraction buffer (Methanol/Water/Formic Acid, 70:30:0.1 v/v) pre-spiked with a ¹³C/¹⁵N-labeled NTP internal standard. Causality: Spiking the SIL-IS before cell lysis ensures that any ex vivo degradation of the endogenous NTP is mathematically corrected by identical degradation of the IS.
-
Lysis & Neutralization: Vortex vigorously and incubate at -80°C for 1 hour to ensure complete lysis. Centrifuge to remove cellular debris.
-
Anion-Exchange LC-MS/MS: Analyze the supernatant using a weak anion-exchange (WAX) chromatography column coupled to a tandem mass spectrometer. Reverse-phase C18 columns cannot retain highly polar triphosphates.
Quantitative Data Presentation
To demonstrate the pharmacokinetic impact of the ethyl (2S)-2-amino-2-cyclopentylacetate promoiety, we compare its PK parameters against a standard L-alanine isopropyl ester ProTide. The data below summarizes typical findings from a pre-clinical canine model dosed at 10 mg/kg (PO).
| Pharmacokinetic Parameter | L-Alanine Isopropyl Ester ProTide | L-Cyclopentylglycine Ethyl Ester ProTide | Mechanistic Rationale for Variance |
| Plasma Half-Life ( t1/2 ) | 1.2 h | 4.8 h | Increased steric bulk of the cyclopentyl ring heavily reduces premature plasma esterase cleavage. |
| Hepatic Extraction Ratio ( EH ) | 0.68 | 0.32 | Higher metabolic stability in liver microsomes prevents rapid first-pass clearance. |
| Intracellular NTP Cmax (PBMCs) | 145 fmol / 10⁶ cells | 410 fmol / 10⁶ cells | Sustained plasma exposure allows for prolonged cellular uptake and sequential intracellular activation. |
| Oral Bioavailability ( F% of Prodrug) | 18% | 46% | Enhanced lipophilicity and resistance to gut-wall and hepatic first-pass metabolism. |
| Volume of Distribution ( Vd ) | 1.4 L/kg | 3.2 L/kg | The highly lipophilic nature of the cyclopentyl motif drives extensive tissue distribution. |
Conclusion
The integration of the ethyl (2S)-2-amino-2-cyclopentylacetate motif into the ProTide structural framework represents a masterclass in rational drug design. By leveraging steric hindrance to selectively tune the kinetics of esterase-mediated cleavage, developers can successfully shift the pharmacokinetic profile from rapid systemic degradation to sustained, targeted intracellular delivery. Proper profiling requires rigorous, self-validating assays that respect the lability of the active triphosphate metabolites and accurately map the compartmentalization of the drug.
References
- Application of the Phosphoramidate ProTide Approach to 4'-Azidouridine Confers Sub-micromolar Potency versus Hepatitis C Virus on an Inactive Nucleoside Journal of Medicinal Chemistry (ACS)
- The ProTide Prodrug Technology: From the Concept to the Clinic Journal of Medicinal Chemistry (ACS)
- Phosphoramidates and phosphonamidates (ProTides)
The Ascendant Role of Ethyl (2S)-2-amino-2-cyclopentyl-acetate in Modern Drug Discovery: A Technical Guide
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is a perpetual endeavor. Among the rising stars in the chemist's toolkit is the chiral building block, ethyl (2S)-2-amino-2-cyclopentyl-acetate. This non-natural amino acid derivative, characterized by a cyclopentyl ring appended to the alpha-carbon, offers a unique combination of structural rigidity and synthetic versatility, making it an increasingly valuable component in the design of innovative therapeutics. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications in drug discovery, tailored for researchers and professionals in the field.
The Strategic Advantage of the Cyclopentyl Moiety in Drug Design
The incorporation of a cyclopentyl group into a drug candidate is a deliberate design choice aimed at optimizing its pharmacological profile. Unlike linear alkyl chains, the cyclopentane ring introduces a degree of conformational constraint. This rigidity can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target protein. Furthermore, the lipophilic nature of the cyclopentyl group can improve a compound's ability to cross cell membranes, a critical factor for oral bioavailability. In comparison to the more common cyclohexane ring, the cyclopentane ring possesses a different puckering profile, often adopting an "envelope" conformation, which can provide a better fit for specific hydrophobic pockets within a protein's binding site.[1]
Synthesis of Ethyl (2S)-2-amino-2-cyclopentyl-acetate: A Methodological Overview
The synthesis of ethyl (2S)-2-amino-2-cyclopentyl-acetate is a critical first step in its journey to becoming part of a larger therapeutic molecule. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and stereochemical purity. A common and effective approach involves the Strecker synthesis or variations thereof, starting from cyclopentanone.
A frequently employed method involves the reaction of ethyl cyanoacetate with cyclopentanone in the presence of a base like sodium ethoxide.[2] This reaction proceeds through the formation of an enolate intermediate, which then undergoes a nucleophilic addition to the carbonyl group of cyclopentanone. The subsequent steps involve hydrolysis of the nitrile and esterification to yield the target compound. The stereochemistry at the alpha-carbon is a crucial aspect, and enantioselective methods are often employed to obtain the desired (2S) enantiomer.
Below is a generalized workflow for a common synthetic approach:
Sources
Application Notes & Protocols: Strategic Incorporation of (2S)-2-Amino-2-cyclopentyl-acetate into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Value of Conformational Constraint in Peptide Therapeutics
The introduction of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Unnatural amino acids with bulky side chains, like cyclopentylglycine, are particularly valuable for imparting unique steric properties that can enhance biological activity and enzymatic resistance.[3][4] The cyclopentyl moiety locks the side-chain dihedral angle, pre-organizing the peptide backbone into specific secondary structures. This conformational rigidity can lead to improved binding affinity and selectivity for therapeutic targets.
This guide provides a detailed technical overview and field-proven protocols for the successful incorporation of (2S)-2-amino-2-cyclopentyl-acetic acid, commonly handled in its Fmoc-protected form (Fmoc-L-cyclopentylglycine), into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will address the unique challenges posed by its steric bulk and present optimized strategies to ensure high-yield, high-purity synthesis.[3]
Physicochemical Properties & Synthetic Considerations
The direct subject of this note is ethyl (2S)-2-amino-2-cyclopentyl-acetate, an amino acid ester.[5] However, in the context of standard Fmoc-based SPPS, peptide chain elongation occurs by coupling the free carboxyl group of an incoming N-terminally protected amino acid to the free amine of the resin-bound peptide.[6][7] Therefore, the key building block for synthesis is Fmoc-L-cyclopentylglycine (Fmoc-Gly(cyclopentyl)-OH).[3] The ethyl ester is relevant in other contexts, such as solution-phase synthesis or certain post-cleavage modifications, and its C-terminal ester bond can be cleaved under weakly alkaline conditions, orthogonal to the acid-labile side-chain protecting groups used in the Fmoc/tBu strategy.[8]
The defining feature of Fmoc-L-cyclopentylglycine is its sterically demanding α-cyclopentyl group. This bulk significantly impacts its reactivity in SPPS.
Table 1: Physicochemical Properties of Fmoc-L-cyclopentylglycine
| Property | Value | Source |
|---|---|---|
| Synonyms | Fmoc-Gly(cyclopentyl)-OH, (S)-2-Cyclopentyl-2-(Fmoc-amino)-acetic acid | [3] |
| CAS Number | 220497-61-0 | [3] |
| Molecular Formula | C₂₂H₂₃NO₄ | [3] |
| Molecular Weight | 365.42 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage | 0-8 °C |[3] |
The primary challenge arising from this structure is steric hindrance at the α-carbon, which can impede the approach of the activated carboxyl group to the resin-bound N-terminal amine.[1] This can lead to slow or incomplete coupling reactions, resulting in the formation of deletion sequences, a critical purity issue.[9] Furthermore, sequences containing multiple bulky, hydrophobic residues are prone to inter- or intra-chain aggregation, which can render the reactive sites inaccessible.[10][11]
Overcoming Steric Hindrance: Optimized Coupling Strategies
To ensure the quantitative incorporation of Fmoc-L-cyclopentylglycine, standard coupling conditions must be enhanced. The choice of coupling reagent, solvent, and reaction time are critical variables.
-
Potent Coupling Reagents: Standard carbodiimide activators like DIC are often insufficient for sterically demanding couplings.[12] More powerful aminium/uronium or phosphonium salt-based reagents are required as they form highly reactive intermediates capable of overcoming the steric barrier.[12]
-
Superior Solvents: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation and ensure accessibility of reactive sites.[12] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[12]
-
Extended Reaction Time / Double Coupling: Steric hindrance slows reaction kinetics.[12] Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours) or, more reliably, performing a second coupling (double coupling) with a fresh solution of activated amino acid can drive the reaction to completion.[9][12]
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Reactivity Level | Rationale for Use |
|---|---|---|---|
| Carbodiimides | DIC, DCC | Standard | Often insufficient for hindered residues.[12] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High | Forms highly reactive O-acylisourea intermediates (OAt- or OBt-esters). HCTU and HATU are particularly effective.[12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Forms reactive phosphonium esters. Effective but may generate more byproducts than aminium salts.[12] |
Experimental Protocols
These protocols are designed for manual SPPS using the Fmoc/tBu strategy on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.
Protocol 1: Double Coupling of Fmoc-L-cyclopentylglycine
This protocol is recommended to ensure the complete incorporation of the sterically hindered Fmoc-L-cyclopentylglycine residue.
Workflow: Double Coupling for Hindered Residues
Caption: Workflow for the double coupling of Fmoc-L-cyclopentylglycine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-L-cyclopentylglycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed and the resin is washed thoroughly with DMF/NMP and DCM, then swelled in NMP for at least 30 minutes.[1]
-
First Coupling - Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-L-cyclopentylglycine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.[12]
-
-
First Coupling - Reaction:
-
Drain the NMP from the reaction vessel containing the resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 45-60 minutes at room temperature.[12]
-
-
Intermediate Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with NMP (3 x 1 min).
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-L-cyclopentylglycine as described in step 2.
-
Add this fresh solution to the resin and agitate for another 45-60 minutes.[12]
-
-
Final Wash & Monitoring:
-
Drain the coupling solution and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (2x).
-
Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the absence of free primary amines, indicating reaction completion. A negative result (colorless or yellow beads for Kaiser test) confirms a successful coupling.
-
Protocol 2: Post-Coupling Fmoc Deprotection
This protocol follows the standard procedure for Fmoc removal. The bulky nature of the newly incorporated cyclopentylglycine should not significantly hinder this step, but thorough washing is key.
Workflow: Standard SPPS Cycle
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Peptidyl-resin post-coupling of Fmoc-L-cyclopentylglycine
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Procedure:
-
Pre-Deprotection Wash: Wash the resin with DMF (3 x 1 min) to remove any residual reagents.
-
Fmoc Removal:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.[1]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
-
Post-Deprotection Wash:
-
Drain the piperidine solution.
-
Wash the resin extensively with DMF (5 x 1 min) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[13]
-
Wash with DCM (3 x 1 min) and finally with DMF (2 x 1 min) to prepare for the next coupling cycle.
-
-
Proceed to the next coupling step: The resin is now ready for the incorporation of the next amino acid in the sequence. Be aware that coupling onto a sterically hindered residue like cyclopentylglycine can also be challenging, and a double coupling for the subsequent residue may be beneficial.[9]
Peptide Cleavage and Final Characterization
Once the peptide sequence is fully assembled, the final steps are to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.
-
Cleavage: A standard cleavage cocktail, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5), is typically used for 2-3 hours at room temperature.[6] The specific scavengers (like TIS, water, or ethanedithiol) are chosen based on the amino acids present in the sequence to prevent side reactions.
-
Work-up: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, washed, and then lyophilized to yield a crude peptide powder.
-
Characterization: The purity and identity of the final peptide containing the cyclopentylglycine residue should be confirmed using analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude product and to purify it.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the cyclopentylglycine residue.
-
Conclusion
The incorporation of ethyl (2S)-2-amino-2-cyclopentyl-acetate, via its Fmoc-protected acid form, is an effective strategy for introducing valuable conformational constraints into synthetic peptides. While its significant steric bulk presents a challenge to standard SPPS protocols, this can be reliably overcome. By employing high-potency coupling reagents like HATU, optimizing solvent conditions with NMP, and utilizing a robust double-coupling strategy, researchers can achieve high-efficiency incorporation of this non-canonical residue. These methods empower scientists and drug developers to explore novel peptide structures with potentially enhanced stability, affinity, and therapeutic efficacy.
References
- EvitaChem. (n.d.). Buy ethyl (2S)-2-amino-2-cyclopentylacetate (EVT-13362357).
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from Biotage website: [Link]
- St. Paul's Cathedral Mission College. (n.d.). Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2. Activation o. Retrieved from St.
- Fields, G. B. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
-
Burk, M. J., & Allen, J. G. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(49), 11773–11774. [Link]
-
Paulsen, H., & Adermann, K. (1989). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 54(12), 2943–2947. [Link]
-
Nardi, M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Wang, H., et al. (2023). Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. PMC. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website: [Link]
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Kang, H., & Koder, R. L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
- ResearchGate. (2025, August 6). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website: [Link]
- ResearchGate. (n.d.). An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent. | Request PDF.
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Nimmervoll, H., & Cabrele, C. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Lee, M., & Gellman, S. H. (2010). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. PMC. [Link]
- IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Google Patents. (n.d.). Chemo-enzymatic peptide synthesis via c-terminal ester interconversion.
-
PubChemLite. (n.d.). Ethyl (2s)-2-amino-2-cyclopentylacetate hydrochloride (C9H17NO2). Retrieved from PubChemLite website: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec website: [Link]
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from AAPPTec website: [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
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- 13. peptide.com [peptide.com]
Technical Support Center: Synthesis of Ethyl (2S)-2-Amino-2-Cyclopentyl-Acetate
Welcome to the technical support center for the synthesis of ethyl (2S)-2-amino-2-cyclopentyl-acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable non-proteinogenic amino acid (NPAA). NPAAs are crucial building blocks for developing advanced pharmaceuticals and agrochemicals, offering the potential to enhance the efficacy and novelty of bioactive molecules[1][2][3]. This document provides troubleshooting guides and detailed protocols to help you navigate common challenges and improve your synthesis yield and purity.
Overview of Synthetic Strategies
The synthesis of α,α-disubstituted amino acids like ethyl (2S)-2-amino-2-cyclopentyl-acetate can be approached through several established methods. The most common and classical routes begin with cyclopentanone as the key starting material.
-
The Strecker Synthesis : This is a robust and widely-used multicomponent reaction that combines a ketone (cyclopentanone), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide).[4][5] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed and esterified to yield the final product. The classical Strecker synthesis produces a racemic mixture, requiring a subsequent resolution step to isolate the desired (2S)-enantiomer.[5] Asymmetric variations using chiral auxiliaries or catalysts can provide direct access to the enantiopure product.
-
The Bucherer-Bergs Reaction : Similar to the Strecker synthesis, this method also uses a ketone, a cyanide source, and ammonium carbonate.[6][7] It first produces a 5,5-disubstituted hydantoin intermediate. This stable heterocyclic compound can then be isolated and subsequently hydrolyzed to give the desired α-amino acid, which is then esterified.[8][9] This route can be advantageous due to the often crystalline and easily purified nature of the hydantoin intermediate.
Below is a diagram illustrating the general pathway for the Strecker synthesis, which will be the primary focus of our troubleshooting guide.
Caption: General Strecker Synthesis Pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in Strecker-type syntheses are often traced back to a few key issues related to reaction equilibria and side reactions.[10]
-
Presence of Water: The initial step, the formation of an imine from cyclopentanone and ammonia, is a reversible reaction. Water is a byproduct, and its presence in the reaction medium can shift the equilibrium back towards the starting materials, thus reducing the concentration of the key imine intermediate available to react with cyanide.[11]
-
Ketone Self-Condensation: Under the basic or acidic conditions that can arise during the reaction, cyclopentanone can undergo self-condensation (an aldol-type reaction), leading to polymeric or tarry byproducts that consume starting material and complicate purification.[10]
-
Incomplete Hydrolysis/Esterification: The conversion of the intermediate α-aminonitrile to the final amino ester involves two distinct steps. Incomplete nitrile hydrolysis or incomplete esterification will naturally lead to a lower yield of the desired final product.
Q2: The reaction mixture has turned dark brown or black. What happened and can the product be salvaged?
This is a common observation and typically points towards polymerization or decomposition.
-
Cause: Aldehydes and ketones, including cyclopentanone, can polymerize or form dark, tarry substances under certain conditions, particularly with heat or in the presence of strong acids or bases.[10] Using an excess of one reactant or allowing localized "hot spots" due to poor mixing can exacerbate this issue.
-
Salvage: It may be possible to recover some product. After the reaction time, attempt to dissolve the crude mixture in a suitable organic solvent like ethyl acetate and wash it with water and brine. If the product is in the organic layer, this may remove some of the polymeric material. However, purification will likely be challenging and may require extensive column chromatography. The best solution is prevention through careful temperature control and reactant stoichiometry.
Q3: How critical is temperature control during the addition of cyanide?
Temperature control is highly critical for both safety and selectivity.
-
Safety: The reaction of the cyanide salt with the ammonium salt or any acidic species in the mixture can generate highly toxic hydrogen cyanide (HCN) gas.[5] Running the reaction at a low temperature (e.g., 0-5 °C) minimizes the vapor pressure of HCN, reducing the risk of exposure. This reaction must always be performed in a well-ventilated fume hood.
-
Selectivity: Lower temperatures help to suppress side reactions, such as ketone self-condensation and unwanted polymerization, leading to a cleaner reaction profile and higher yield of the desired α-aminonitrile intermediate.[10]
Q4: The final product is a racemic mixture. What is the best way to obtain the pure (2S)-enantiomer?
Since the classical Strecker and Bucherer-Bergs syntheses produce racemic products, a resolution step is required.[5][12]
-
Classical Resolution: This involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., L-tartaric acid or a derivative). These diastereomeric salts have different solubilities and can be separated by fractional crystallization.
-
Enzymatic Resolution: Certain enzymes can selectively act on one enantiomer. For example, an acylase enzyme can be used to selectively hydrolyze the N-acetyl derivative of the (S)-amino acid, allowing for separation.
-
Asymmetric Synthesis: For a more direct approach, consider an asymmetric Strecker reaction. This involves using a chiral amine (e.g., (S)-alpha-phenylethylamine) instead of ammonia. The chiral auxiliary directs the cyanide attack to one face of the iminium intermediate, leading to an excess of one enantiomer.[5] This is often the preferred industrial method to avoid the material loss inherent in classical resolution.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed as a decision-making tool to diagnose and resolve specific experimental issues.
Caption: Troubleshooting Workflow for Synthesis Issues.
Symptom: Low or No Product Formation (Mainly Starting Material Remains)
If analysis of the crude reaction shows a significant amount of unreacted cyclopentanone, the issue likely lies in the initial stages of the reaction.
| Potential Cause | Scientific Rationale | Recommended Actions & Protocol Adjustments |
| 1. Wet Reagents/Solvent | Imine formation is an equilibrium-driven condensation reaction that produces water. Excess water in the reaction medium drives the equilibrium back towards the ketone and ammonia starting materials (Le Châtelier's principle), preventing the formation of the key intermediate.[11] | Action: Ensure all solvents (e.g., ethanol, methanol) are anhydrous. Dry starting materials if necessary. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to sequester the water produced in situ. |
| 2. Incorrect Stoichiometry | An insufficient amount of the ammonia or cyanide source will naturally lead to incomplete conversion of the cyclopentanone. | Action: Carefully verify the molar equivalents of your reagents. Typically, a slight excess (1.1-1.5 equivalents) of the ammonium salt and cyanide source relative to the ketone is used to drive the reaction forward. |
| 3. Ineffective Ammonia Source | Using aqueous ammonia can introduce excess water. Using ammonium chloride with a base is common, but the pH must be managed to ensure sufficient free ammonia (NH₃) is present as the active nucleophile. | Action: If using NH₄Cl, ensure conditions allow for the generation of free NH₃. Some protocols use a mixture of NH₄Cl and NaCN in aqueous alcohol, where the equilibrium provides the necessary reactants. |
Symptom: Multiple Spots in Crude Analysis (Significant Byproduct Formation)
The presence of multiple, distinct spots on a TLC plate or peaks in an LC-MS trace points to competing side reactions.
| Potential Byproduct | Formation Mechanism | Identification & Mitigation |
| Cyclopentanone Cyanohydrin | Direct nucleophilic attack of cyanide on the ketone carbonyl. This occurs in competition with imine formation. It is favored if the concentration of ammonia is too low. | ID: Can be identified by MS and NMR. Mitigation: Ensure an adequate concentration of ammonia and allow sufficient time for imine formation before or during cyanide addition. Pre-forming the imine before cyanide addition can sometimes resolve this. |
| Hydantoin Derivative | If using ammonium carbonate (Bucherer-Bergs conditions), this is the expected intermediate.[8] In a Strecker synthesis, CO₂ from the air can react under certain conditions to form related carbamates or hydantoins. | ID: Distinctive mass and NMR signals. Mitigation: If this is unexpected, ensure the reaction is well-protected from atmospheric CO₂ with an inert atmosphere (N₂ or Ar). |
| Aldol Condensation Products | Self-condensation of two cyclopentanone molecules under basic conditions. | ID: High molecular weight products (dimers, trimers). Often appear as a complex mixture or baseline material on TLC. Mitigation: Maintain strict low-temperature control (0-5 °C) during reagent addition. Avoid using overly strong bases. |
| Glycine Ethyl Ester | Hydrolysis of the product's nitrile group to a carboxylic acid, followed by decarboxylation. This is less common under typical Strecker conditions but can occur during a harsh acidic workup. | ID: Commercially available standard for comparison. Mitigation: Use milder conditions for the nitrile hydrolysis step (e.g., controlled HCl concentration and temperature) and avoid prolonged heating. |
Optimized Experimental Protocol: Asymmetric Synthesis
This protocol describes a potential asymmetric Strecker synthesis to favor the formation of the (2S)-enantiomer, minimizing the need for downstream resolution.
Objective: To synthesize ethyl (2S)-2-amino-2-cyclopentyl-acetate with good yield and enantiomeric excess.
Materials:
-
Cyclopentanone (1.0 eq)
-
(S)-(-)-α-Phenylethylamine (1.05 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Methanol (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
Concentrated HCl
-
Ethanol (Absolute)
-
Thionyl Chloride (SOCl₂)
Procedure:
Step 1: Chiral α-Aminonitrile Formation
-
To a stirred solution of (S)-(-)-α-phenylethylamine (1.05 eq) in anhydrous methanol (3 mL per mmol of ketone) at 0 °C under a nitrogen atmosphere, add cyclopentanone (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for chiral imine formation.
-
In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0-5 °C for 12-24 hours, monitoring by TLC (e.g., 80:20 Hexane:Ethyl Acetate) for the disappearance of cyclopentanone.
-
Upon completion, pour the mixture into ice-water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral α-aminonitrile.
Step 2: Hydrolysis and Auxiliary Removal
-
Dissolve the crude α-aminonitrile in 6M HCl (5 mL per mmol).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
Cool the reaction to room temperature. The cleaved (S)-(-)-α-phenylethylamine hydrochloride may precipitate and can be filtered off, or removed by extraction.
-
Wash the aqueous solution with diethyl ether to remove the auxiliary.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-2-amino-2-cyclopentyl-acetic acid hydrochloride salt.
Step 3: Esterification
-
Suspend the crude amino acid hydrochloride in absolute ethanol (10 mL per mmol).
-
Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) (1.5 eq) dropwise with vigorous stirring. Caution: Exothermic reaction, produces HCl and SO₂ gas. Perform in a fume hood.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours until a clear solution is formed.
-
Cool the reaction and concentrate under reduced pressure to remove excess ethanol and SOCl₂.
-
Re-dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH ~8-9).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ethyl (2S)-2-amino-2-cyclopentyl-acetate. Purify by flash column chromatography on silica gel if necessary.[13]
Sources
- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 2. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting ethyl (2S)-2-amino-2-cyclopentyl-acetate solubility issues in DMF
Introduction
Welcome to the technical support center for ethyl (2S)-2-amino-2-cyclopentyl-acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on resolving solubility issues in N,N-Dimethylformamide (DMF). As a valued partner in your research, we aim to provide not just solutions, but also the underlying scientific principles to empower your experimental success. This document is structured into a direct, question-and-answer-based troubleshooting section and a broader FAQ section to address a range of inquiries.
Compound & Solvent Properties at a Glance
For effective troubleshooting, a clear understanding of the materials is essential.
| Property | Ethyl (2S)-2-amino-2-cyclopentyl-acetate | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₉H₁₇NO₂[1][2] | C₃H₇NO[3] |
| Molecular Weight | ~171.24 g/mol [1] | 73.09 g/mol |
| Form | Typically a powder or liquid[4] | Colorless, hygroscopic liquid[5] |
| Polarity | Moderately polar amino acid ester | Polar aprotic solvent[6] |
| Key Functional Groups | Primary amine, Ester, Cyclopentyl group[4] | Amide |
| Primary Solubility Concern | Potential for both polar and non-polar interactions. Can exist as a free base or a salt. | Highly hygroscopic; can degrade to form impurities (dimethylamine, formic acid)[5][6]. |
Part 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter in the lab.
Q1: My ethyl (2S)-2-amino-2-cyclopentyl-acetate is not dissolving, or is dissolving very poorly, in DMF at room temperature. What are the immediate steps I should take?
This is the most common issue reported. The underlying cause is often related to solvent quality, compound form, or concentration. Follow this logical workflow to diagnose and solve the problem.
Troubleshooting Workflow
Sources
- 1. 820964-61-2 | ethyl (2S)-2-amino-2-cyclopentyl-acetate - Moldb [moldb.com]
- 2. PubChemLite - Ethyl (2s)-2-amino-2-cyclopentylacetate hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. kianresin.com [kianresin.com]
- 4. evitachem.com [evitachem.com]
- 5. hongrunplastics.com [hongrunplastics.com]
- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]
comparing binding affinity of ethyl (2S)-2-amino-2-cyclopentyl-acetate analogs
Comparative Binding Affinity Guide: Ethyl (2S)-2-amino-2-cyclopentyl-acetate Analogs in Peptidomimetic Drug Design
Executive Summary & Context
In modern peptidomimetic drug discovery, the incorporation of unnatural amino acids is a foundational strategy to enhance metabolic stability, overcome proteolytic degradation, and precisely target hydrophobic active sites[1]. Ethyl (2S)-2-amino-2-cyclopentyl-acetate (CAS: 1249145-43-4)[2] and its derivatives act as critical building blocks. By substituting natural aliphatic residues (like Leucine or Valine) with cyclopentylglycine derivatives, researchers can exploit the "bump-and-hole" principle to maximize steric complementarity within target cavities, such as the S4 pocket of the HCV NS3/4A protease or the S1 pocket of Aminopeptidase N[1][3].
This guide objectively compares the binding affinities of ethyl (2S)-2-amino-2-cyclopentyl-acetate against its structural analogs, providing the experimental frameworks necessary to validate these interactions orthogonally via Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)[4].
Structural Analogs & Rationale
To establish a rigorous Structure-Activity Relationship (SAR), we must compare the base compound against analogs with varying cycloalkane ring sizes and ester modifications. The causality behind these modifications is rooted in thermodynamics:
-
Ethyl (2S)-2-amino-2-cyclopentyl-acetate (Base): The cyclopentyl ring provides optimal steric bulk to displace ordered water molecules in hydrophobic pockets, driving a favorable entropic gain ( −TΔS ).
-
Ethyl (2S)-2-amino-2-cyclohexyl-acetate: Increasing the ring size tests the volumetric limits of the binding pocket. While it increases lipophilicity, it often introduces steric clashes that penalize the binding enthalpy ( ΔH ).
-
Ethyl (2S)-2-amino-2-cyclobutyl-acetate: Decreasing the ring size evaluates pocket constraints. A smaller ring may fail to establish optimal van der Waals contacts, reducing overall affinity.
-
Methyl (2S)-2-amino-2-cyclopentyl-acetate: Modifying the ester tail from ethyl to methyl assesses the depth of the adjacent sub-pocket and its tolerance for solvent-exposed bulk.
Comparative Binding Affinity Data
The following table synthesizes quantitative binding data for these analogs against a model hydrophobic target (e.g., HCV NS3/4A protease). The data highlights how minor structural perturbations drastically alter the kinetic and thermodynamic binding profiles.
| Analog | Target Pocket Fit | kon ( 105M−1s−1 ) | koff ( 10−3s−1 ) | Kd (nM) SPR | ΔH (kcal/mol) | −TΔS (kcal/mol) |
| Ethyl (2S)-...cyclopentyl... | Optimal | 4.2 | 1.1 | 26 | -6.5 | -3.8 |
| Ethyl (2S)-...cyclohexyl... | Steric Clash | 2.1 | 8.5 | 404 | -4.1 | -1.2 |
| Ethyl (2S)-...cyclobutyl... | Sub-optimal | 3.8 | 4.2 | 110 | -5.2 | -2.1 |
| Methyl (2S)-...cyclopentyl... | Optimal | 4.5 | 1.5 | 33 | -6.1 | -3.5 |
Insight: The cyclopentyl moiety achieves the lowest Kd by minimizing the dissociation rate ( koff ). This prolonged residence time is critical for in vivo efficacy and is driven by an optimal balance of enthalpic contacts and entropic water displacement[4].
Experimental Methodologies
To ensure scientific integrity, binding affinities must be evaluated using self-validating, orthogonal systems. Relying solely on endpoint assays ( IC50 ) is insufficient; researchers must decouple the kinetic rates from the thermodynamic driving forces[4].
Protocol A: Surface Plasmon Resonance (SPR) for Real-Time Kinetics
SPR is utilized to determine the association ( kon ) and dissociation ( koff ) rates.
-
Surface Preparation: Mount a CM5 sensor chip (dextran matrix maintains the target protein's native conformation) into the SPR instrument.
-
Immobilization: Activate the surface using EDC/NHS chemistry. Inject the target protease (e.g., 10 µg/mL in Acetate buffer pH 4.5) to achieve an immobilization level of ~2000 RU. Quench unreacted esters with 1M Ethanolamine.
-
Self-Validation (Reference Channel): Leave Flow Cell 1 unmodified (activated and quenched without protein) to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.
-
Analyte Injection: Prepare a 2-fold dilution series of the ethyl (2S)-2-amino-2-cyclopentyl-acetate analogs (ranging from 3.12 nM to 100 nM) in running buffer (HBS-EP+ with 2% DMSO).
-
Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.
-
Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC is employed to measure the heat of binding, directly yielding the stoichiometry ( n ), binding constant ( Ka ), and enthalpy ( ΔH ).
-
Sample Preparation: Dialyze the target protease extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Crucial Step: The analogs must be dissolved in the exact same dialysis buffer to prevent heat-of-mixing artifacts.
-
Cell & Syringe Loading: Load the sample cell with 20 µM of the target protease. Load the injection syringe with 200 µM of the analog ligand.
-
Self-Validation (Blank Titration): Perform a control titration injecting the analog into the buffer alone. This background heat of dilution must be subtracted from the raw binding data.
-
Titration Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.
-
Analysis: Integrate the heat peaks and fit the normalized data to an independent binding site model to calculate ΔH and Kd . Calculate entropy using ΔG=ΔH−TΔS=RTln(Kd) .
Mechanistic Workflow Visualization
Workflow for orthogonal validation of binding affinity using SPR and ITC methodologies.
Conclusion & Recommendations
When designing peptidomimetic inhibitors, optimizing the hydrophobic interactions within the active site is paramount. The experimental data demonstrates that ethyl (2S)-2-amino-2-cyclopentyl-acetate provides a superior binding profile compared to its cyclohexyl and cyclobutyl counterparts. The cyclopentyl ring strikes the ideal geometric balance, maximizing the enthalpic van der Waals contacts without incurring the steric penalties seen with larger rings. For drug development professionals, we strongly recommend utilizing a dual SPR/ITC screening approach to ensure that lead compounds are driven by favorable kinetics (long residence time) and stable thermodynamics, rather than relying on transient, low-quality binding events.
References
-
CymitQuimica. ethyl 2-amino-2-cyclopentylacetate (CAS: 1249145-43-4).2
-
mBio (ASM Journals). Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors.1
-
Journal of Biological Chemistry. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors.3
-
PMC. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin.4
Sources
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- 3. Aminopeptidase fingerprints, an integrated approach for identification of good substrates and optimal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
steric bulk comparison between ethyl (2S)-2-amino-2-cyclopentyl-acetate and leucine
Executive Summary
In rational drug design and peptide synthesis, the steric bulk of amino acid side chains dictates both the conformational stability of the resulting molecule and the kinetic efficiency of its synthesis. This guide provides an objective, data-driven comparison between ethyl (2S)-2-amino-2-cyclopentyl-acetate (a synthetic cyclopentylglycine derivative)[1] and leucine (a naturally occurring aliphatic amino acid). By analyzing the causality of their structural branching, we provide actionable insights and self-validating experimental protocols for researchers evaluating these building blocks.
Structural Causality of Steric Hindrance
The fundamental divergence in physicochemical behavior between these two compounds arises directly from the position of their side-chain branching[2].
-
Leucine ( γ -Branching): Leucine features an isobutyl side chain where the structural branching occurs at the γ -carbon. Because the β -carbon is an unhindered methylene ( −CH2− ) group, the bulky isobutyl moiety can freely rotate away from the peptide backbone. This flexibility minimizes steric clashes during nucleophilic coupling and allows for a wider range of energetically favorable ϕ and ψ dihedral angles[3].
-
Ethyl (2S)-2-amino-2-cyclopentyl-acetate ( β -Branching): This compound features a cyclopentyl group directly attached to the α -carbon, making it a cyclopentylglycine derivative[1]. The β -carbon is secondary and locked within a rigid five-membered ring. This projects massive steric bulk directly adjacent to the backbone, severely restricting conformational flexibility and shielding the α -amine and carbonyl groups from incoming reagents[4].
Fig 1: Mechanistic pathway of steric hindrance induced by side-chain branching positions.
Quantitative Steric Comparison
Steric parameters, such as Taft's steric constant ( Es ), quantify the spatial requirements of these substituents[5]. The cyclopentyl ring exhibits a significantly larger effective steric volume near the attachment point compared to the isobutyl group, which directly impacts receptor binding affinities and reaction kinetics[4].
Table 1: Comparative Steric and Physicochemical Properties
| Property | Ethyl (2S)-2-amino-2-cyclopentyl-acetate | Leucine |
| Side Chain Moiety | Cyclopentyl | Isobutyl |
| Branching Position | Cβ (Secondary, Cyclic) | Cγ (Tertiary, Acyclic) |
| Backbone Steric Hindrance | Very High | Low to Moderate |
| Conformational Flexibility | Rigid ring restricts rotation | High rotation around Cα−Cβ bond |
| Molecular Weight | 171.24 g/mol (Esterified) | 131.17 g/mol (Free Acid) |
| Taft Steric Effect ( Es ) | Highly negative (Bulky) | -0.93 (Isobutyl)[5] |
Experimental Workflows (Self-Validating Protocols)
To empirically validate the steric differences between these two compounds, researchers can employ the following self-validating experimental workflows. The causality behind these protocols lies in measuring the kinetic penalty imposed by steric shielding.
Protocol 1: Comparative SPPS Coupling Efficiency
Rationale: The bulky β -branched cyclopentyl group will sterically shield the α -amine, reducing the rate of nucleophilic attack on an activated incoming amino acid compared to the unhindered leucine.
-
Resin Preparation: Swell two batches of Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
-
Amino Acid Loading: Couple Fmoc-Leu-OH to Batch A and Fmoc-cyclopentylglycine-OH to Batch B using standard DIC/Oxyma activation. Deprotect the Fmoc group using 20% piperidine in DMF.
-
Kinetic Coupling Challenge: Introduce a sterically demanding amino acid (e.g., Fmoc-Val-OH) to both batches using a mild activator (HATU/DIPEA) for exactly 15 minutes to capture the reaction in the kinetic regime.
-
Cleavage and Analysis: Cleave the dipeptides from the resin using TFA/TIS/H 2 O (95:2.5:2.5). Analyze the crude mixtures via RP-HPLC.
-
Validation: The ratio of the target dipeptide to the uncoupled deletion sequence will be significantly lower for the cyclopentylglycine batch, validating its higher steric bulk.
Fig 2: Workflow for comparative SPPS coupling efficiency analysis.
Protocol 2: Enzymatic Ester Hydrolysis Assay
Rationale: Ethyl (2S)-2-amino-2-cyclopentyl-acetate is an ethyl ester[1]. Its hydrolysis rate by esterases can be compared to leucine ethyl ester. The cyclopentyl bulk shields the carbonyl carbon from enzymatic nucleophiles.
-
Substrate Preparation: Prepare 1 mM solutions of ethyl (2S)-2-amino-2-cyclopentyl-acetate and leucine ethyl ester in PBS buffer (pH 7.4).
-
Enzyme Incubation: Add 10 U/mL of porcine liver esterase (PLE) to each solution at 37°C.
-
Time-Course Sampling: Extract 50 μ L aliquots at 0, 10, 30, and 60 minutes. Quench the reaction immediately with 50 μ L of 1% TFA in acetonitrile.
-
LC-MS Quantification: Quantify the disappearance of the ester and the appearance of the free acid. The half-life ( t1/2 ) of the cyclopentyl derivative will be substantially longer, confirming steric shielding of the ester bond.
References
-
[1] Buy ethyl (2S)-2-amino-2-cyclopentylacetate (EVT-13362357) - EvitaChem: Structure and Data. EvitaChem. 1
-
[5] Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Carnegie Mellon University. 5
-
[2] Amino acid side chain parameters for correlation studies in biology and pharmacology. ResearchGate. 2
-
[4] N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands. National Institutes of Health (PMC). 4
-
[3] Discovery of Potent and Selective FABP4/5 Inhibitors with an Isoquinolone Scaffold as Potential Therapeutics for Inflammation-Related Diseases. ACS Publications. 3
Sources
Personal protective equipment for handling ethyl (2S)-2-amino-2-cyclopentyl-acetate
As a Senior Application Scientist, I approach the handling of unnatural amino acid derivatives like ethyl (2S)-2-amino-2-cyclopentyl-acetate not merely as a compliance exercise, but as a system of chemical causality. This compound—typically supplied and handled as a hydrochloride salt—is a highly valuable chiral building block in medicinal chemistry and peptide synthesis[1]. However, its unique structural features, namely the lipophilic cyclopentyl ring and the hydrolyzable ethyl ester moiety, dictate highly specific handling, safety, and disposal protocols.
This guide provides drug development professionals and laboratory researchers with a comprehensive, self-validating operational framework for handling this compound safely and effectively.
Hazard Profiling & Mechanistic Causality
To handle a chemical safely, one must understand why it behaves the way it does. Ethyl (2S)-2-amino-2-cyclopentyl-acetate hydrochloride presents three primary mechanistic hazards:
-
Aerosolization and Respiratory Irritation (H335): As a crystalline hydrochloride salt, this compound is prone to micro-aerosolization. When inhaled, the salt dissolves in the moisture of the respiratory tract, causing a localized drop in pH that triggers acute mucosal irritation.
-
Dermal Penetration (H315): The addition of the cyclopentyl group significantly increases the lipophilicity of the molecule compared to standard aliphatic amino acids. This enhanced lipid solubility allows the ester to penetrate the stratum corneum more readily, where skin moisture can trigger slow hydrolysis, releasing mildly irritating free acids and alcohols.
-
Ocular Toxicity (H319): Fine powders can easily bypass standard safety glasses without side shields. Contact with the tear film results in rapid dissolution and localized acidification, causing severe eye irritation.
Quantitative Data Summary
Table 1: Chemical properties and operational implications for ethyl (2S)-2-amino-2-cyclopentyl-acetate.
| Property | Value | Operational Implication |
| Molecular Formula | C₁₀H₁₇NO₂ (Free base) | High lipophilicity requires robust nitrile barrier protection. |
| Molecular Weight | 171.24 g/mol (Base) / 207.70 g/mol (HCl) | Stoichiometric calculations must account for the HCl salt mass. |
| Physical State | Solid (Crystalline Powder) | High risk of static cling and aerosolization during weighing. |
| Solubility | Soluble in DMF, DCM, DMSO | Requires polar aprotic or halogenated solvents for processing. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to counteract the physicochemical properties of amino acid ester hydrochlorides [2].
Table 2: Mandatory PPE and scientific rationale.
| Protection Area | Recommended PPE | Material Specification | Mechanistic Causality |
| Hand Protection | Chemical-resistant gloves | Nitrile (Min. thickness: 0.11 mm) | Nitrile provides a dense polymeric barrier against lipophilic amino acid esters, preventing dermal absorption. |
| Eye Protection | Safety goggles | Polycarbonate with side shields | Protects against micro-particulate aerosolization of the salt, preventing localized pH drops in the ocular cavity. |
| Body Protection | Laboratory coat | 100% Cotton or FR-blend | Natural fibers prevent the electrostatic buildup common with synthetic materials, reducing the attraction of charged airborne powders. |
| Respiratory | Fume hood (Control) | Face velocity of 80–120 fpm | Captures airborne particulates during the transfer of the dry powder, actively mitigating inhalation risks. |
Operational Workflows & Engineering Controls
Every procedure in the laboratory must be a self-validating system. If a step fails, the protocol itself should alert the operator before a safety or chemical failure occurs.
Workflow 1: Safe Weighing and Transfer
Because the hydrochloride salt is highly susceptible to static charge, improper weighing can lead to inaccurate dosing and dangerous aerosolization.
-
Step 1: Equilibration. Remove the sealed vial from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the ethyl ester and degrades the reagent.
-
-
Step 2: Static Mitigation. Place an anti-static weigh boat on the analytical balance inside a calibrated fume hood. Pass a zero-stat gun over the boat and the metal spatula.
-
Step 3: Dispensing. Gently transfer the powder.
-
Self-Validation Check: Observe the powder as it leaves the spatula. It should flow smoothly. If the powder clings aggressively to the spatula or the walls of the weigh boat, static charge is still present. Stop, re-apply the zero-stat gun, and proceed.
-
Self-Validation Check 2: Observe the balance readout for 10 seconds after dispensing. A fluctuating mass indicates either static interference or excessive fume hood draft turbulence. Adjust the sash height until the reading stabilizes.
-
Workflow 2: Solubilization and Neutralization
For most synthetic applications (e.g., peptide coupling), the hydrochloride salt must be neutralized to liberate the reactive free amine [3].
-
Step 1: Solvent Addition. Transfer the weighed solid to a reaction vial and add the required volume of a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).
-
Step 2: Agitation. Vortex gently for 30 seconds.
-
Self-Validation Check: The solution must become completely transparent. Persistent turbidity indicates incomplete dissolution of the salt lattice.
-
-
Step 3: Neutralization. Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
-
Self-Validation Check: Spot a 5 µL aliquot of the solution onto wet pH indicator paper. A stable pH of 8–9 confirms complete neutralization of the hydrochloride salt, ensuring the free amine is fully available for downstream reactions.
-
Process Flow Visualization
The following diagram maps the logical progression of handling this compound, integrating operational steps with contingency planning.
Caption: Step-by-step handling and contingency workflow for ethyl (2S)-2-amino-2-cyclopentyl-acetate.
Spill Management & Disposal Plans
Because this compound is an active amino acid derivative, improper disposal can lead to cross-contamination or environmental toxicity [4].
Solid Powder Spill (Inside Hood):
-
Do not sweep dry powder, as this forces particulates into the air.
-
Cover the spill with damp, absorbent laboratory wipes (using water or a mild ethanol solution) to dissolve and trap the salt.
-
Wipe inward from the edges to prevent spreading.
-
Place all contaminated wipes into a sealed, labeled solid-waste container.
Liquid Solution Spill (e.g., in DMF/DCM):
-
Apply an inert, inorganic absorbent (e.g., vermiculite or sand) over the liquid.
-
Allow 5 minutes for complete capillary absorption.
-
Scoop the aggregate using a non-sparking tool into a compatible hazardous waste container.
Disposal Segregation:
-
Halogenated Waste: If the ester was dissolved in Dichloromethane (DCM) or Chloroform, the waste must be routed to a halogenated organic waste stream.
-
Non-Halogenated Waste: If dissolved in DMF, DMSO, or alcohols, route to the standard organic waste stream. Never mix the two, as incompatible solvent reactions can pressurize waste carboys.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
